![molecular formula C10H8N2 B1613718 4H-Pyrrolo[1,2-a]benzimidazole CAS No. 24990-52-1](/img/structure/B1613718.png)
4H-Pyrrolo[1,2-a]benzimidazole
Overview
Description
Synthesis Analysis
Several synthetic routes have been explored to prepare 4H-Pyrrolo[1,2-a]benzimidazole. Notably, Jiang et al. synthesized a series of new 4H-pyrrolo[1,2-a]benzimidazoles (designated as 2a–2f) . These compounds were confirmed using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectroscopy, and elemental analysis. Compound 2a was further validated by X-ray diffraction.
Scientific Research Applications
Antimicrobial Activity
4H-Pyrrolo[1,2-a]benzimidazoles have been synthesized and tested for antimicrobial activities. Certain compounds in this group show moderate antibacterial properties, with some being notably active against C. albicans, a common fungal pathogen (Jiang et al., 2014).
DNA Cleaving Agents
These compounds have been identified as DNA cleaving agents, showing specificity in cleaving DNA at G and A bases under reducing conditions. They exhibit a unique spectrum of cytotoxicity against various cancer cells, distinguishing them from other antitumor agents (Skibo & Schulz, 1993).
Anticonvulsant Properties
Several 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives have shown promising anticonvulsant effects. The efficacy of these compounds as anticonvulsants varies based on their specific chemical structure and substituents (Chimirri et al., 2001).
Antitumor Activity
Pyrrolo[1,2-a]benzimidazoles have been studied for their antitumor properties. They have been found to have DNA strand cleaving capabilities, which is a valuable trait in the development of new anticancer drugs. Their cytotoxicity is influenced by the variation in their structural components (Islam et al., 1991).
Chemical Synthesis
These compounds are also of interest in chemical synthesis for constructing complex molecular structures. Innovative methods have been developed for synthesizing derivatives of pyrrolo[1,2-a]benzimidazole, which are valuable for various chemical applications (Nicolescu et al., 2013).
properties
IUPAC Name |
4H-pyrrolo[1,2-a]benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTMASDELHSUQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CN23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623811 | |
Record name | 4H-Pyrrolo[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Pyrrolo[1,2-a]benzimidazole | |
CAS RN |
24990-52-1 | |
Record name | 4H-Pyrrolo[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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